molecular formula C6H6ClN3O2 B15198310 2-Amino-2-(6-chloropyridazin-3-yl)acetic acid

2-Amino-2-(6-chloropyridazin-3-yl)acetic acid

Cat. No.: B15198310
M. Wt: 187.58 g/mol
InChI Key: NKHQCVOCSHHCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(6-chloropyridazin-3-yl)acetic acid is an organic compound with the molecular formula C6H6ClN3O2. It is a derivative of pyridazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(6-chloropyridazin-3-yl)acetic acid typically involves the reaction of 6-chloropyridazine with glycine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-2-(6-chloropyridazin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-chloropyridazin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison: 2-Amino-2-(6-chloropyridazin-3-yl)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. Compared to its bromine, fluorine, or methyl-substituted analogs, the chlorine derivative may exhibit different physical and chemical properties, such as solubility, stability, and biological activity .

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

2-amino-2-(6-chloropyridazin-3-yl)acetic acid

InChI

InChI=1S/C6H6ClN3O2/c7-4-2-1-3(9-10-4)5(8)6(11)12/h1-2,5H,8H2,(H,11,12)

InChI Key

NKHQCVOCSHHCJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C(C(=O)O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.